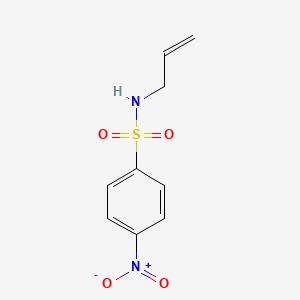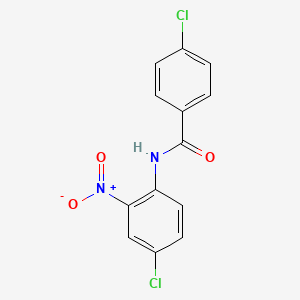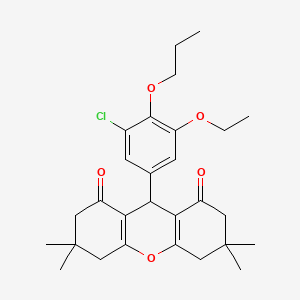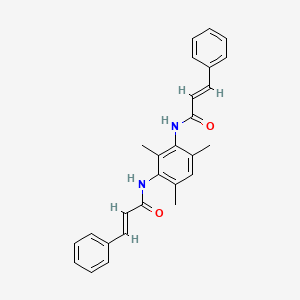
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine (CNP) is a chemical compound that has been widely studied for its potential applications in scientific research. CNP is a piperazine derivative that is commonly used as a research tool to study the mechanisms of action of various biological processes.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine and serotonin receptors. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has also been shown to inhibit the reuptake of dopamine and serotonin, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased feelings of pleasure and reward. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has also been shown to increase the activity of certain enzymes in the brain, which can lead to increased energy and focus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine in lab experiments is its ability to selectively target specific receptors in the brain. This allows researchers to study the effects of drugs on specific neurotransmitter systems. However, one of the limitations of using 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine is its potential toxicity. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
For research on 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine include the development of new derivatives, the study of long-term effects, and the use of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine as a tool to study drug mechanisms.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine can be achieved through a series of chemical reactions. First, 2-chloro-5-nitroaniline is reacted with 3,5-dimethylpiperazine in the presence of a catalyst to form the 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine intermediate. The intermediate is then purified and isolated through a series of chromatography techniques to yield pure 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine has been widely used as a research tool to study various biological processes. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and toxicology. 1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine can be used to study the mechanisms of action of various neurotransmitters, such as dopamine and serotonin. It can also be used to study the effects of drugs on the central nervous system.
Propriétés
IUPAC Name |
1-(2-chloro-5-nitrophenyl)-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-8-6-15(7-9(2)14-8)12-5-10(16(17)18)3-4-11(12)13/h3-5,8-9,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFONUHGJQMUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-4-piperidinecarboxylic acid](/img/structure/B5132246.png)


![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)




![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)